4-(4-Chloro-5-methyl-3-nitro-1H-pyrazol-1-YL)-N-{1-[(4-fluorophenyl)methyl]-3,5-dimethyl-1H-pyrazol-4-YL}butanamide
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Overview
Description
4-(4-Chloro-5-methyl-3-nitro-1H-pyrazol-1-YL)-N-{1-[(4-fluorophenyl)methyl]-3,5-dimethyl-1H-pyrazol-4-YL}butanamide is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chloro-5-methyl-3-nitro-1H-pyrazol-1-YL)-N-{1-[(4-fluorophenyl)methyl]-3,5-dimethyl-1H-pyrazol-4-YL}butanamide involves multiple steps, starting with the preparation of the pyrazole core. One common method involves the reaction of 3-methylpyrazole with sodium nitrite to form 3-methyl-4-nitro-1H-pyrazole. This intermediate is then chlorinated using copper(II) chloride to yield 4-chloro-3-methyl-5-nitro-1H-pyrazole .
The next step involves the formation of the butanamide linkage. This can be achieved by reacting the chlorinated pyrazole with 1-[(4-fluorophenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chloro-5-methyl-3-nitro-1H-pyrazol-1-YL)-N-{1-[(4-fluorophenyl)methyl]-3,5-dimethyl-1H-pyrazol-4-YL}butanamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Amines or thiols, base (e.g., sodium hydroxide).
Hydrolysis: Acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).
Major Products Formed
Reduction: 4-(4-Amino-5-methyl-1H-pyrazol-1-YL)-N-{1-[(4-fluorophenyl)methyl]-3,5-dimethyl-1H-pyrazol-4-YL}butanamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: As a probe to study enzyme interactions and as a potential inhibitor of specific biological pathways.
Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: As an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(4-Chloro-5-methyl-3-nitro-1H-pyrazol-1-YL)-N-{1-[(4-fluorophenyl)methyl]-3,5-dimethyl-1H-pyrazol-4-YL}butanamide is not fully understood, but it is believed to interact with specific molecular targets such as enzymes or receptors. The presence of the nitro and chloro groups may enhance its binding affinity to these targets, leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
Similar Compounds
- Methyl (4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetate .
- (4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid .
- N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl) .
Uniqueness
4-(4-Chloro-5-methyl-3-nitro-1H-pyrazol-1-YL)-N-{1-[(4-fluorophenyl)methyl]-3,5-dimethyl-1H-pyrazol-4-YL}butanamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other pyrazole derivatives
Properties
IUPAC Name |
4-(4-chloro-5-methyl-3-nitropyrazol-1-yl)-N-[1-[(4-fluorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClFN6O3/c1-12-19(14(3)27(24-12)11-15-6-8-16(22)9-7-15)23-17(29)5-4-10-26-13(2)18(21)20(25-26)28(30)31/h6-9H,4-5,10-11H2,1-3H3,(H,23,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXGNYIMMRLMTNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=C(C=C2)F)C)NC(=O)CCCN3C(=C(C(=N3)[N+](=O)[O-])Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClFN6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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